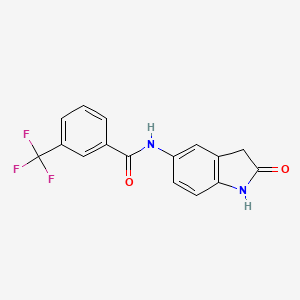

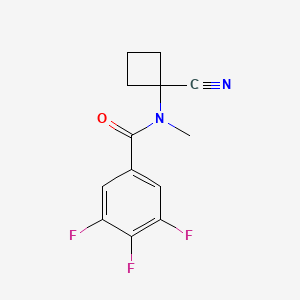

![molecular formula C8H12N2O2S B2703483 N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide CAS No. 1567911-60-7](/img/structure/B2703483.png)

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1567911-60-7 . It has a molecular weight of 200.26 and its IUPAC name is (S)-N-(1-(pyridin-2-yl)ethyl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H12N2O2S . The InChI Code is 1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3/t7-/m0/s1 .Aplicaciones Científicas De Investigación

Metal Coordination and Structural Insights

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide and its derivatives have been studied for their potential as ligands in metal coordination. Research on its molecular and supramolecular structures reveals significant insights into hydrogen bonding and intermolecular interactions. For instance, N-[2-(pyridin-2-yl)ethyl]methanesulfonamide forms hydrogen-bonded dimers, and its derivatives exhibit distinct hydrogen bonding patterns that influence their supramolecular assembly and interactions, such as π-π stacking and intra- and intermolecular hydrogen bonding, which are critical in the formation of complex molecular architectures (Jacobs et al., 2013).

Catalysis and Transfer Hydrogenation

The compound and its derivatives have also been explored in catalysis, particularly in transfer hydrogenation processes. For example, derivatives have been used as pre-catalysts for the transfer hydrogenation of ketones, showcasing the efficiency of these compounds in catalytic reactions without the need for basic additives or halide abstractors. This highlights their potential in sustainable and green chemistry applications (Ruff et al., 2016).

Electrophilic Conversion of Methane

Moreover, the broader field of methane conversion into more valuable compounds underlines the importance of research into functionalized derivatives like this compound. Electrophilic conversion of methane, for instance, presents a promising avenue for utilizing methane more effectively, where such derivatives could play a role in the development of novel catalytic processes or as intermediates in organic synthesis (Olah, 1987).

Synthesis and Stereochemical Applications

The stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines from this compound demonstrates its utility in producing stereochemically pure compounds. This method allows for the introduction of amino functions onto the 2-pyridinylmethyl carbon center with inversion of configuration, which is invaluable in the synthesis of complex organic molecules and in medicinal chemistry (Uenishi et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(1S)-1-pyridin-2-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYZVQMLDJQCKR-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B2703409.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2703412.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea](/img/structure/B2703413.png)

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)

![Methyl 2-amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2703417.png)

![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)